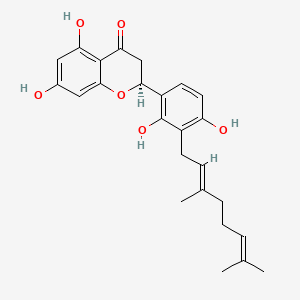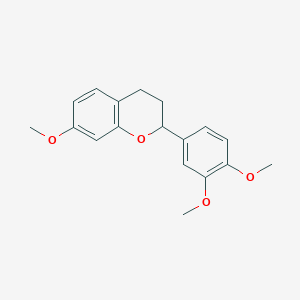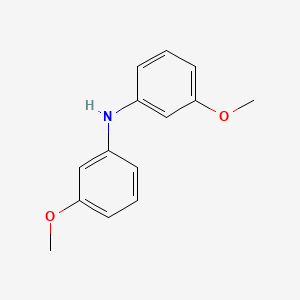
Astressin
Vue d'ensemble
Description
Astressin est un composé peptidique connu pour son rôle d'antagoniste des récepteurs de l'hormone corticotrophine. Il est principalement utilisé dans la recherche scientifique pour étudier les effets du stress et les réponses physiologiques associées. This compound a montré qu'il inhibe la synthèse de l'hormone adrénocorticotrope et du cortisol, ce qui en fait un outil précieux dans la recherche sur le stress .
Applications De Recherche Scientifique
Astressin has a wide range of applications in scientific research:
Chemistry: Used to study peptide synthesis and peptide bond formation.
Biology: Investigates the role of corticotropin-releasing hormone in stress responses.
Medicine: Explores potential therapeutic applications for stress-related disorders, including anxiety and depression.
Industry: Utilized in the development of stress-related assays and diagnostic tools
Mécanisme D'action
Target of Action
Astressin is a potent antagonist that primarily targets the Corticotropin-Releasing Factor (CRF) receptors , specifically CRF receptor type 1 (CRF1) and CRF receptor type 2 (CRF2) . These receptors play a crucial role in coordinating the endocrine, behavioral, and immune responses to stress .
Mode of Action
This compound interacts with its targets (CRF receptors) by blocking their activation. This antagonistic action prevents the receptors from mediating the effects of stress-related hormones, thereby inhibiting the physiological responses typically triggered by these hormones .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the hypothalamic-pituitary-adrenal (HPA) axis . By blocking the CRF receptors, this compound disrupts the normal signaling pathways of the HPA axis, which is a major part of the neuroendocrine system that controls reactions to stress and regulates many body processes, including digestion, the immune system, mood and emotions, sexuality, and energy storage and expenditure .
Pharmacokinetics
It’s known that this compound b, a variant of this compound, can be administered peripherally
Result of Action
This compound’s antagonistic action on the CRF receptors has several effects. For instance, it has been shown to prevent the inhibitory effect of ghrelin on Luteinizing Hormone (LH) pulse frequency . In another study, this compound B was found to induce pigmentation and hair re-growth in mice, effects that were retained for over four months .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, stress levels can impact the effectiveness of this compound, as increased endogenous CRF release in stress is associated with a dysfunctional reproductive endocrine axis . Additionally, gender discrepancies have been observed in preclinical studies, indicating that biological factors may also influence the compound’s action .
Safety and Hazards
Orientations Futures
There is growing evidence supporting the role of corticotropin-releasing factor (CRF) signaling pathways in the stress response . The activation of CRF receptors type 1 and type 2 has been linked with stress-related alterations of gut motor function . This could lead to the development of new approaches for irritable bowel syndrome .
Analyse Biochimique
Biochemical Properties
Astressin interacts with CRH receptors, specifically inhibiting their activity . It has been shown to prevent the inhibitory effect of ghrelin, a key peptide in the regulation of energy homeostasis, on luteinizing hormone pulse frequency . This suggests that this compound may play a role in modulating hormonal responses in the body .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to prevent the decrease in luteal progesterone and luteinizing hormone (LH) release during stress challenges in rhesus monkeys . This suggests that this compound can influence cell function by modulating hormone release .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with CRH receptors. It acts as a nonselective antagonist, reducing the activity of these receptors . This can lead to changes in hormone synthesis and release, as well as alterations in cellular responses to stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For example, in studies involving rhesus monkeys, this compound was shown to prevent the decrease in LH pulse frequency induced by ghrelin over a 5-hour infusion period . This suggests that this compound can have long-lasting effects on cellular function in both in vitro and in vivo studies .
Metabolic Pathways
Given its role as a CRH antagonist, it is likely that it interacts with enzymes or cofactors involved in the synthesis and release of hormones like adrenocorticotropic hormone and cortisol
Transport and Distribution
As a CRH antagonist, it is likely that it interacts with CRH receptors located in various tissues throughout the body
Subcellular Localization
Given its role as a CRH antagonist, it is likely that it interacts with CRH receptors located on the cell membrane
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Astressin est synthétisé par synthèse peptidique en phase solide, une méthode qui permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante. Le processus implique généralement les étapes suivantes :
Attachement du premier acide aminé : Le premier acide aminé est attaché à un support de résine solide.
Déprotection et couplage : Le groupe protecteur de l'acide aminé est éliminé, et le prochain acide aminé est couplé à la chaîne croissante en utilisant un réactif de couplage tel que la dicyclohexylcarbodiimide.
Répétition : Les étapes de déprotection et de couplage sont répétées jusqu'à l'obtention de la séquence peptidique souhaitée.
Clivage et purification : Le peptide complet est clivé de la résine et purifié par chromatographie liquide haute performance.
Méthodes de production industrielle
La production industrielle d'this compound suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour rationaliser le processus, et des techniques de purification avancées telles que la chromatographie liquide haute performance préparative sont employées pour garantir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Types de réactions
Astressin subit principalement des réactions de formation et de clivage de liaisons peptidiques. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution en raison de sa nature peptidique.
Réactifs et conditions courants
Réactifs de couplage : Dicyclohexylcarbodiimide, N,N'-diisopropylcarbodiimide.
Réactifs de déprotection : Acide trifluoroacétique, pipéridine.
Réactifs de clivage : Acide fluorhydrique, acide trifluoroacétique.
Produits principaux
Le produit principal de la synthèse de l'this compound est le peptide lui-même, dont la séquence est déterminée par les besoins spécifiques de la recherche. Les sous-produits peuvent inclure des peptides tronqués ou des peptides dont la déprotection est incomplète .
Applications de la recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé pour étudier la synthèse peptidique et la formation de liaisons peptidiques.
Biologie : Investigue le rôle de l'hormone corticotrophine dans les réponses au stress.
Médecine : Explore les applications thérapeutiques potentielles pour les troubles liés au stress, notamment l'anxiété et la dépression.
Industrie : Utilisé dans le développement de tests et d'outils de diagnostic liés au stress
Mécanisme d'action
This compound exerce ses effets en se liant aux récepteurs de l'hormone corticotrophine, bloquant ainsi l'action de l'hormone corticotrophine endogène. Cette inhibition réduit la synthèse de l'hormone adrénocorticotrope et du cortisol, qui sont des médiateurs clés de la réponse au stress. Les cibles moléculaires d'this compound comprennent le récepteur de l'hormone corticotrophine de type 1 et de type 2, qui sont impliqués dans la régulation de l'axe hypothalamo-hypophyso-surrénalien .
Comparaison Avec Des Composés Similaires
Composés similaires
Astressin-B : Un analogue plus puissant d'this compound avec des propriétés de liaison aux récepteurs similaires.
Antalarmin : Un autre antagoniste du récepteur de l'hormone corticotrophine avec une structure chimique différente.
Urocortine : Un agoniste des récepteurs de l'hormone corticotrophine, utilisé pour des études comparatives
Unicité
This compound est unique dans sa capacité à inhiber de manière non sélective le récepteur de l'hormone corticotrophine de type 1 et de type 2, ce qui en fait un outil polyvalent dans la recherche sur le stress. Sa nature peptidique permet également une modification et une synthèse faciles d'analogues avec des propriétés variables .
Propriétés
IUPAC Name |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(3S,6S,9S,18S)-18-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-3-(1H-imidazol-4-ylmethyl)-6-methyl-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C161H269N49O42/c1-23-27-41-96(189-145(239)107(52-59-123(217)218)199-152(246)114(71-84(13)14)207-157(251)126(85(15)16)208-147(241)108(53-60-124(219)220)197-140(234)102(47-38-66-179-161(172)173)193-151(245)112(69-82(9)10)204-153(247)113(70-83(11)12)205-155(249)116(74-94-77-175-79-181-94)201-134(228)95(163)72-92-39-30-29-31-40-92)135(229)182-88(19)130(224)186-100(45-36-64-177-159(168)169)136(230)183-89(20)131(225)188-106(51-58-122(215)216)144(238)195-104(49-56-119(165)212)146(240)202-110(67-80(5)6)149(243)185-90(21)132(226)187-103(48-55-118(164)211)143(237)196-105-50-57-121(214)176-63-35-33-44-99(192-154(248)115(73-93-76-174-78-180-93)200-133(227)91(22)184-137(105)231)142(236)206-117(75-120(166)213)156(250)194-101(46-37-65-178-160(170)171)139(233)190-98(43-32-34-62-162)141(235)203-111(68-81(7)8)150(244)191-97(42-28-24-2)138(232)198-109(54-61-125(221)222)148(242)210-128(87(18)26-4)158(252)209-127(129(167)223)86(17)25-3/h29-31,39-40,76-91,95-117,126-128H,23-28,32-38,41-75,162-163H2,1-22H3,(H2,164,211)(H2,165,212)(H2,166,213)(H2,167,223)(H,174,180)(H,175,181)(H,176,214)(H,182,229)(H,183,230)(H,184,231)(H,185,243)(H,186,224)(H,187,226)(H,188,225)(H,189,239)(H,190,233)(H,191,244)(H,192,248)(H,193,245)(H,194,250)(H,195,238)(H,196,237)(H,197,234)(H,198,232)(H,199,246)(H,200,227)(H,201,228)(H,202,240)(H,203,235)(H,204,247)(H,205,249)(H,206,236)(H,207,251)(H,208,241)(H,209,252)(H,210,242)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H4,168,169,177)(H4,170,171,178)(H4,172,173,179)/t86-,87-,88-,89-,90-,91-,95+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,126-,127-,128-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYIIXJJVYSMCV-MGDXKYBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)C)CC2=CNC=N2)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H]1CCC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C)CC2=CNC=N2)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H](CC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C161H269N49O42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3563.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B1631943.png)







